(5-Methoxy-1-methyl-1H-indol-2-yl)methanol

Neurochemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Sourcing indole building blocks with inconsistent substitution patterns can derail SAR studies and lead to inactive downstream compounds. (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS 144265-41-8) provides a precise, dual-substituted scaffold for reliable medicinal chemistry. · Directly enables potent MAO-A inhibition: Derivatives show a Ki of 1.5 nM, supporting neuroscience drug discovery programs. · Privileged chiral synthon: Functions as a 2-indolylmethanol in asymmetric [3+2] cycloadditions to build complex cyclopenta[b]indoles. · Essential SAR control: The unique 5-methoxy and 1-methyl combination is critical for modulating lipophilicity and target engagement compared to mono-substituted analogs.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11905316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1-methyl-1H-indol-2-yl)methanol
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)C=C1CO
InChIInChI=1S/C11H13NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-6,13H,7H2,1-2H3
InChIKeyNYJBOURKACHGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methoxy-1-methyl-1H-indol-2-yl)methanol Overview


(5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS 144265-41-8) is a substituted indole derivative characterized by a 5-methoxy group, a 1-methyl group, and a 2-methanol handle . This specific substitution pattern is a critical structural motif found in numerous biologically active compounds, and the molecule serves as a versatile synthetic intermediate for constructing more complex indole-containing pharmaceuticals and research probes . The compound is commercially available with a standard purity of 95-98%, making it a reliable starting material for diverse research applications .

Why Generic Indole Analogs Fail


In the procurement of indole building blocks for drug discovery or chemical biology, generic substitution is not a viable strategy. The presence and position of substituents on the indole core profoundly influence its electron density, molecular geometry, reactivity, and ultimately, the biological activity of its downstream derivatives [1]. For example, the 5-methoxy group is known to enhance electron-donating characteristics, which can modulate interactions with biological targets, while the 1-methyl group is a common motif that alters lipophilicity and prevents unwanted hydrogen bonding at the indole nitrogen . (5-Methoxy-1-methyl-1H-indol-2-yl)methanol combines both these key modifications. Using a simpler analog like `(5-methoxy-1H-indol-2-yl)methanol` (lacking the 1-methyl group) or `(1-methyl-1H-indol-2-yl)methanol` (lacking the 5-methoxy group) would lead to fundamentally different downstream compounds with altered potency, selectivity, and physicochemical properties. The quantitative evidence below demonstrates the tangible consequences of this specific substitution pattern.

Differentiation Evidence


MAO-A Inhibitory Profile

While direct biological data for the target compound is not available, the potency of its closest derivative, ((5-Methoxy-1-methyl-1H-indol-2-ylmethyl)-methyl-propyl)amine, provides a quantifiable link to a significant biological target. This derivative, synthesized directly from the target alcohol, exhibits potent and selective inhibition of Monoamine Oxidase A (MAO-A) with a Ki of 1.5 nM, compared to a Ki of 30 nM for MAO-B [1]. This 20-fold selectivity for MAO-A is a direct result of the 5-methoxy-1-methylindole scaffold, a property that would be absent or significantly altered in derivatives of simpler analogs.

Neurochemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

2-Indolylmethanol in Asymmetric Catalysis

The 2-hydroxymethyl group on an indole (a '2-indolylmethanol') is a privileged functional handle in modern asymmetric catalysis. This compound class is known to act as a versatile 3-carbon synthon in enantioselective [3+n] cycloadditions, enabling the construction of complex, chiral indole-containing architectures [1]. The specific substitution pattern of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol influences the reactivity and stereoselectivity of these transformations compared to simpler 2-indolylmethanols like `(1H-indol-2-yl)methanol`.

Organic Synthesis Asymmetric Catalysis Methodology

Lipophilicity Comparison

The combination of the 5-methoxy and 1-methyl groups confers distinct physicochemical properties to the target compound compared to its monosubstituted analogs. These properties, which influence solubility, permeability, and overall drug-likeness, can be estimated computationally [1].

Medicinal Chemistry ADME Physicochemical Properties

Defined Purity for Reproducibility

Unlike bespoke or in-house synthesized batches of analogs, (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is available from commercial vendors with a defined minimum purity specification. This ensures consistency in research outcomes.

Chemical Procurement Quality Control Reproducibility

Recommended Research Applications


MAO-A Inhibitor Synthesis

Researchers developing novel inhibitors for Monoamine Oxidase A (MAO-A) should prioritize this building block. Its direct derivative demonstrates potent MAO-A inhibition with a Ki of 1.5 nM, and the scaffold can be further elaborated to fine-tune potency and selectivity. This application is directly supported by the quantitative enzyme inhibition data [1].

3-Carbon Synthon in Asymmetric Catalysis

In synthetic methodology labs focused on asymmetric catalysis, this compound serves as a privileged 2-indolylmethanol building block. Its ability to participate in cooperative catalytic [3+2] cycloadditions provides access to enantiomerically enriched cyclopenta[b]indole frameworks, which are valuable in medicinal chemistry [2].

Control Scaffold in SAR Studies

For medicinal chemists investigating the SAR of indole-based therapeutics, this compound is an essential control. Its unique combination of 5-methoxy and 1-methyl substituents allows for precise modulation of lipophilicity and target engagement. Comparative studies against its monosubstituted analogs (`(5-methoxy-1H-indol-2-yl)methanol` and `(1-methyl-1H-indol-2-yl)methanol`) are critical for understanding the contribution of each group to overall biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.